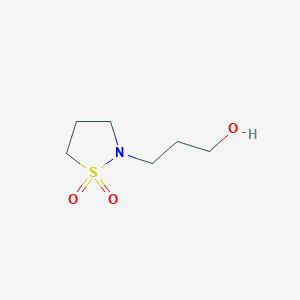
3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide
Übersicht
Beschreibung
The 2-amino-1,3-thiazol-4-yl group is a part of many biologically active compounds. Thiazole, a heterocyclic compound, is a part of this group and is known for its diverse biological activities .
Synthesis Analysis
The synthesis of compounds containing the 2-amino-1,3-thiazol-4-yl group can vary widely depending on the specific compound. For instance, one method involves the reaction of thiourea with bromoacetyl derivatives .Molecular Structure Analysis
The 2-amino-1,3-thiazol-4-yl group consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
The reactivity of compounds containing the 2-amino-1,3-thiazol-4-yl group can depend on many factors, including the presence of other functional groups in the molecule. Thiazoles are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 2-amino-1,3-thiazol-4-yl group can vary widely. For example, 3-(2-amino-1,3-thiazol-4-yl)benzonitrile is a powder with a molecular weight of 201.25 .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties : A study by Грищук et al. (2011) found that compounds similar to 3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide, specifically 2-thiocyanato-(2-methyl)-3-arylpropanamides and 2-amino-5-benzyl-(5-methyl)thiazol-4-ones, exhibit high antibacterial activity against strains like staphylococci and intestinal rods, as well as a pronounced effect against yeast fungi and candidiasis (Грищук, Барановский, & Климнюк, 2011).
Anti-Inflammatory Activity : Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and found that some derivatives showed anti-inflammatory activity across a concentration range. Particularly, N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and its variants demonstrated potential anti-inflammatory effects (Lynch et al., 2006).
Applications in Organic Synthesis : According to Schöllkopf (1977), α-metalated isocyanides, which include compounds like this compound, are useful in organic synthesis for forming heterocycles and as synthons for α-metalated primary amines (Schöllkopf, 1977).
Antiproliferative and Antimicrobial Applications : A 2022 study by Yurttaş et al. explored the synthesis of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives, which showed promising antiproliferative and potential DNA gyrase inhibition properties (Yurttaş, Evren, & Özkay, 2022).
Antimicrobial Polyurethane Coating : El‐Wahab et al. (2014) demonstrated that coumarin–thiazole derivatives, like 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, when incorporated into polymers, exhibit significant antimicrobial properties. This derivative was specifically effective when used in a polyurethane varnish formula (El‐Wahab et al., 2014).
Antifungal Agents : Narayana et al. (2004) synthesized 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, demonstrating their potential as antifungal agents (Narayana et al., 2004).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine, have been found to interact with targets like biotin carboxylase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-9-6(11)3-2-5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXWQGDORMNYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1438885.png)


![8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1438888.png)
![5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1438891.png)


![N-[(2-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438896.png)
![N-[2-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B1438897.png)

![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438899.png)

